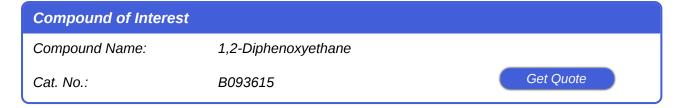


synonyms for 1,2-Diphenoxyethane like ethylene glycol diphenyl ether

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An In-depth Technical Guide to **1,2-Diphenoxyethane** for Researchers and Drug Development Professionals

#### Introduction

**1,2-Diphenoxyethane**, also known as ethylene glycol diphenyl ether, is an organic compound with the chemical formula C<sub>14</sub>H<sub>14</sub>O<sub>2</sub>.[1][2] It is characterized by a central ethane backbone linked to two phenoxy groups.[1][2] This stable, non-polar molecule typically appears as a white to off-white crystalline solid with a faint, sweet odor.[1] While not a naturally occurring compound, **1,2-diphenoxyethane** serves as a versatile intermediate and building block in various fields of chemical synthesis, from materials science to pharmaceuticals.[1][3]

For drug development professionals, its significance lies not in direct biological activity, but in its utility as a core structure for creating activatable drug delivery systems and diagnostic probes.[4][5] Its derivatives can be engineered into singlet oxygen-labile linkers, enabling the targeted release of therapeutic agents or the activation of imaging signals in specific microenvironments.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its key application in the development of advanced therapeutic and diagnostic tools.

## **Chemical Identity and Synonyms**

**1,2-Diphenoxyethane** is known by several names in scientific literature and commercial catalogs. Proper identification is crucial for accurate research and procurement.



Identifier Type	Value	
Common Name	1,2-Diphenoxyethane	
Synonym	Ethylene glycol diphenyl ether[1][2]	
Diphenyl Cellosolve		
Diphenyl Glycol	_	
sym-Diphenoxyethane	_	
(2-Phenoxyethoxy)benzene[1][2]	_	
2-Phenoxyethyl phenyl ether[1][2]	_	
Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis-[1][2]	_	
CAS Number	104-66-5[1][2]	
Molecular Formula	C14H14O2[1][2]	
Molecular Weight	214.26 g/mol [6]	
InChI Key	XCSGHNKDXGYELG-UHFFFAOYSA-N[2]	
SMILES	C1=CC=C(C=C1)OCCOC2=CC=CC=C2	

## **Physicochemical Properties**

The physical and chemical properties of **1,2-diphenoxyethane** are summarized below. These characteristics are essential for its application in synthesis and formulation.



Property	Value	Source
Appearance	White to off-white crystalline solid	[1]
Melting Point	94-96 °C	[6]
Boiling Point	185 °C @ 12 mmHg	[5][6]
Flash Point	139.4 °C	[6]
Density	$1.1 \pm 0.1$ g/cm³ (estimate)	
Water Solubility	22 mg/L at 25 °C	[5]
Solubility	Soluble in organic solvents like ethanol, acetone, chloroform, and methanol (slightly).	[1][5]
Vapor Pressure	0.000158 mmHg at 25°C	[5]
Refractive Index	1.5570 (estimate)	[5]

## Experimental Protocols: Synthesis of 1,2-Diphenoxyethane

Several methods for the synthesis of **1,2-diphenoxyethane** have been reported. The following protocols are based on common laboratory-scale preparations.

# Protocol 1: Williamson Ether Synthesis from Phenol and 2-Bromoethylphenyl Ether

This method involves the reaction of a phenoxide with an alkyl halide.

- Reactants:
  - Phenol (94 g)
  - Sodium hydroxide (60 g)



- 2-Bromoethylphenyl ether (160 g)
- Water (30 ml)
- Procedure:
  - o A mixture of phenol, sodium hydroxide, and water is prepared and heated to 100 °C.
  - 2-Bromoethylphenyl ether is added to the heated mixture.
  - The reaction is allowed to proceed for 16 hours at 100 °C.
  - After the reaction period, the mixture is poured into water.
  - The resulting precipitate is collected by suction filtration.
  - The crude product is purified by recrystallization from ethyl acetate to yield 1,2diphenoxyethane.

# Protocol 2: Copper-Catalyzed Synthesis from Bromobenzene and Ethylene Glycol

This method utilizes a copper catalyst to facilitate the etherification.

- Reactants:
  - Bromobenzene (15.7 g, 100 mmol)
  - Ethylene glycol (7.4 g, 120 mmol)
  - Sodium carbonate (12.7 g, 120 mmol)
  - Cuprous iodide (Cul) (1.9 g, 10 mmol)
  - 2,2'-Bipyridine (1.87 g, 12 mmol)
  - N,N-Dimethylformamide (DMF) (47 ml)
- Procedure:

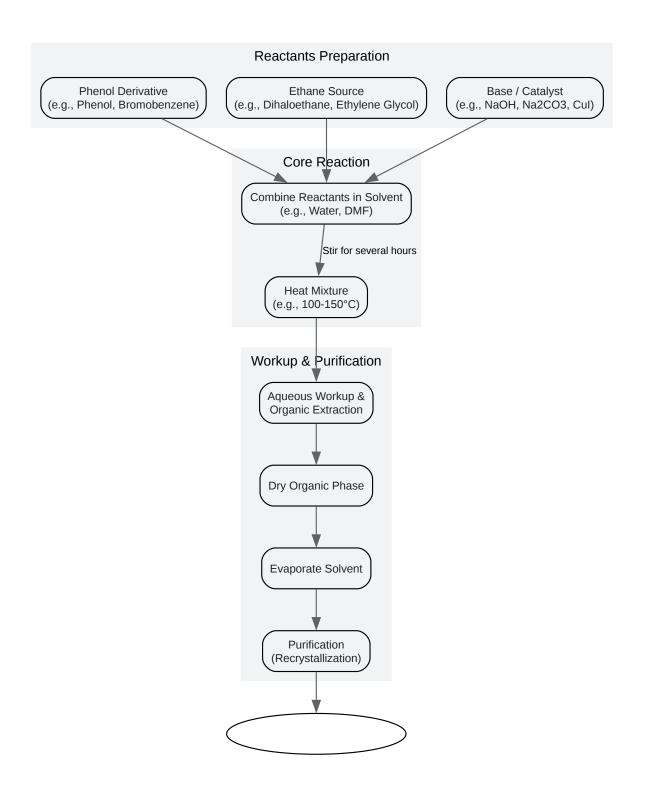
#### Foundational & Exploratory





- A three-necked flask is charged with bromobenzene and DMF and stirred.
- Sodium carbonate, cuprous iodide, 2,2'-bipyridine, and ethylene glycol are added to the flask.
- The reaction mixture is heated to 100 °C and stirred overnight.
- After cooling, the DMF is removed under reduced pressure.
- Water (100 ml) and toluene (100 ml) are added to the residue.
- The aqueous phase is extracted three times with toluene.
- The combined organic layers are washed with 5% sodium carbonate solution and then dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the crude product is recrystallized from isopropanol to yield pure **1,2-diphenoxyethane**.





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Generalized workflow for the synthesis of **1,2-Diphenoxyethane**.



#### **Applications in Drug Development and Research**

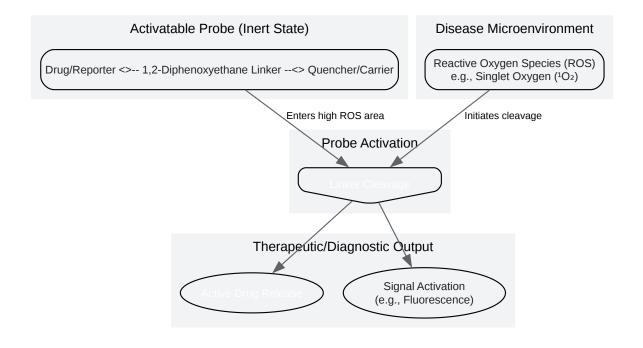
While **1,2-diphenoxyethane** has applications as a solvent and a sensitizer in thermal paper, its most advanced use is in the biomedical field.[6][7] It serves as a foundational scaffold for constructing sophisticated drug delivery systems and diagnostic agents.[4][5]

#### **Activatable Drug Delivery and Diagnostic Probes**

The core application for drug development professionals is the use of **1,2-diphenoxyethane** derivatives as singlet oxygen-labile linkers.[4][5] This concept is central to "activatable" or "smart" probes and drug carriers.

- Mechanism of Action: A therapeutic drug or a detectable moiety (like a fluorophore) is conjugated to a linker derived from the **1,2-diphenoxyethane** structure. This complex is biologically inert or non-detectable. The linker is designed to be cleaved specifically by singlet oxygen (<sup>1</sup>O<sub>2</sub>), a form of reactive oxygen species (ROS).
- Targeted Activation: Many pathological conditions, such as cancer and inflammation, are associated with elevated levels of ROS. When the drug-linker conjugate reaches this high-ROS microenvironment, the locally generated singlet oxygen cleaves the linker.
- Therapeutic/Diagnostic Output: This cleavage event releases the active drug directly at the site of disease, minimizing systemic toxicity.[5] In diagnostic applications, cleavage can activate a quenched fluorophore, generating a detectable signal for imaging purposes.[5]
  This allows for the precise visualization of disease states.[5]





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Conceptual workflow of an activatable probe using a **1,2-diphenoxyethane**-based linker.

### **Toxicology and Safety**

Toxicological data on **1,2-diphenoxyethane** is limited, and the compound's properties have not been fully investigated.[1][8] It is generally considered to have low acute toxicity.[1] However, standard laboratory precautions should be observed.

- Acute Effects: May cause mild irritation to the skin, eyes, and respiratory system upon prolonged or repeated exposure.[1][8]
- Carcinogenicity: There is no conclusive evidence linking 1,2-diphenoxyethane to carcinogenic effects, and it is not classified as a carcinogen by IARC.[1]
- Environmental Hazards: The compound is classified as toxic to aquatic life with long-lasting effects.[9] Release into the environment must be avoided.[9]



 Handling: Use with adequate ventilation and wear appropriate personal protective equipment (gloves, eye protection). Minimize dust generation and accumulation.[8]

#### Conclusion

**1,2-Diphenoxyethane** is a valuable chemical entity for researchers and drug development scientists. While its direct biological interactions appear to be minimal, its true potential is realized as a stable, versatile scaffold. Its utility in creating sophisticated, activatable systems for targeted drug delivery and diagnostics underscores its importance in the ongoing development of precision medicine. A thorough understanding of its chemical properties and synthesis is key to leveraging this compound for creating the next generation of therapeutic and diagnostic agents.

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